molecular formula C20H19NO B3173167 2-(2-Benzylphenoxy)-5-methylaniline CAS No. 946773-74-6

2-(2-Benzylphenoxy)-5-methylaniline

Cat. No.: B3173167
CAS No.: 946773-74-6
M. Wt: 289.4 g/mol
InChI Key: ACRQTXHEXLTFCI-UHFFFAOYSA-N
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Description

2-(2-Benzylphenoxy)-5-methylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a benzylphenoxy group attached to the aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Benzylphenoxy)-5-methylaniline typically involves the reaction of 2-benzylphenol with 5-methylaniline under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of the aniline derivative. The reaction is usually carried out in an organic solvent like ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(2-Benzylphenoxy)-5-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Benzylphenoxy)-5-methylaniline has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Benzylphenoxy)-5-methylaniline involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its activity. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Benzylphenoxy)-5-methylaniline is unique due to its combined structural features of both benzylphenol and methylaniline, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(2-benzylphenoxy)-5-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO/c1-15-11-12-20(18(21)13-15)22-19-10-6-5-9-17(19)14-16-7-3-2-4-8-16/h2-13H,14,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRQTXHEXLTFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC2=CC=CC=C2CC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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